molecular formula C13H18N4O3S B5774342 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide

Cat. No. B5774342
M. Wt: 310.37 g/mol
InChI Key: HHFOASWLVZXCCW-UHFFFAOYSA-N
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Description

The compound is a part of the piperazine family, characterized by its piperazine core structure. Piperazines are notable for their diverse chemical reactions and properties, leading to various applications in medicinal chemistry and materials science. Although the specific compound "4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide" was not directly found, insights can be drawn from related compounds within the same chemical family.

Synthesis Analysis

Synthesis of piperazine derivatives often involves multi-step reactions, starting from basic piperazine or its analogs and incorporating functional groups through reactions such as acylation, alkylation, and condensation. For example, the synthesis of related piperazine compounds has been described through reactions with different benzyl halides or nitrophenyl derivatives, utilizing conditions that ensure the formation of the desired product with high purity and yield (Ashimori et al., 1991).

Mechanism of Action

Target of Action

The primary target of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide is currently unknown. This compound is a nitrophenylthioether derivative , which are known for their use as fluorescent probes in detecting cysteine within biological samples . .

Mode of Action

As a nitrophenylthioether derivative, it may interact with its targets through the formation of disulfide bonds . These interactions could potentially alter the function of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Given its potential role as a fluorescent probe for cysteine, it may be involved in pathways related to protein folding and redox homeostasis . .

Result of Action

The molecular and cellular effects of 4-(2-hydroxyethyl)-N-(4-nitrophenyl)-1-piperazinecarbothioamide’s action are currently unknown. Given its potential role as a fluorescent probe for cysteine, it may be used to study protein structure and function, particularly in the context of disulfide bond formation . .

properties

IUPAC Name

4-(2-hydroxyethyl)-N-(4-nitrophenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c18-10-9-15-5-7-16(8-6-15)13(21)14-11-1-3-12(4-2-11)17(19)20/h1-4,18H,5-10H2,(H,14,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFOASWLVZXCCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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